2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide
Description
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide is a heterocyclic acetamide derivative characterized by a pyrrolidinone ring (2,5-dioxopyrrolidin-1-yl) linked to an acetamide backbone. The compound’s unique substituents include a furan-2-yl and thiophen-3-yl group attached to the ethylamine moiety.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c19-14(9-18-15(20)3-4-16(18)21)17-8-12(11-5-7-23-10-11)13-2-1-6-22-13/h1-2,5-7,10,12H,3-4,8-9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSNYYLCGLMYGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCC(C2=CSC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide typically involves multi-step organic reactions. One common approach is the condensation reaction, where the pyrrolidinone ring is formed through cyclization reactions involving appropriate precursors. The furan and thiophene rings are introduced via substitution reactions, often using reagents like sulfur and α-methylene carbonyl compounds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput synthesis techniques and continuous flow reactors to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be critical to scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the furan and thiophene rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the thiophene ring could produce thiophane derivatives.
Scientific Research Applications
Antimicrobial Activity
Mechanisms of Action:
- Enzyme Inhibition : The dioxopyrrolidine structure may inhibit enzymes critical for the metabolism of pathogens.
- DNA Interaction : Similar compounds have shown the ability to bind to DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress can lead to cell death in microbial cells while sparing healthy cells.
Case Study 1: Antimicrobial Efficacy
A study evaluated various derivatives containing furan and thiophene rings for their antimicrobial properties. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 8 µg/mL, demonstrating the compound's potential as an antimicrobial agent .
Antitumor Activity
Mechanisms of Action:
- Induction of Apoptosis : The compound has been shown to induce programmed cell death in cancer cells.
- Selective Toxicity : It exhibits a favorable therapeutic index by sparing normal cells while targeting cancerous cells.
Case Study 2: Antitumor Screening
In vitro studies assessed the cytotoxic effects of compounds similar to 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide against various cancer cell lines. Results showed IC50 values ranging from 5 µM to 20 µM in two-dimensional cultures, indicating moderate to high activity against lung cancer cell lines (A549 and NCI-H358). Reduced activity was observed in three-dimensional cultures, highlighting the importance of cellular context in evaluating drug efficacy .
Mechanism of Action
The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Key Observations :
- Heterocyclic vs.
- Pyrrolidinone Functionality: The 2,5-dioxopyrrolidin-1-yl group introduces a lactam ring, which may improve solubility compared to chlorinated analogues (e.g., dimethenamid) but reduce lipophilicity relative to dichlorophenyl derivatives .
Physicochemical Properties
Crystallinity : N-substituted 2-arylacetamides often form dimers via N–H⋯O hydrogen bonds (R22(10) motifs), as seen in . The target compound’s thiophene and furan groups may disrupt such packing, reducing crystallinity compared to dichlorophenyl analogues.
Biological Activity
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide is a novel organic molecule that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, is being investigated for various pharmacological applications, including its role in enhancing monoclonal antibody production and potential anti-cancer properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 348.4 g/mol. The structure includes a dioxopyrrolidine moiety linked to a furan and thiophene ring, which are believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.4 g/mol |
| CAS Number | 2034484-10-9 |
Anticancer Potential
Recent studies have indicated that compounds with similar structural motifs to This compound may exhibit significant anticancer properties. For instance, compounds containing furan and thiophene rings have shown promise in inhibiting tumor growth through various mechanisms, including the modulation of histone deacetylases (HDACs) and the induction of apoptosis in cancer cells .
Monoclonal Antibody Production
The compound's involvement in enhancing monoclonal antibody (mAb) production has been highlighted in recent biopharmaceutical research. The unique combination of functional groups in this compound may facilitate improved yields of mAbs during production processes. This characteristic is particularly valuable in therapeutic applications where high concentrations of specific antibodies are required.
Study on Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of various dioxopyrrolidine derivatives, including those structurally related to the target compound. The findings revealed that certain derivatives exhibited potent cytotoxicity against human cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .
Table 1: Cytotoxicity Data of Related Compounds
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A (similar structure) | 15 | HeLa |
| Compound B (similar structure) | 25 | MCF-7 |
| 2-(2,5-Dioxopyrrolidin-1-yl)-N-[...aceta... | TBD | TBD |
Pharmacological Characterization
In another study focusing on the pharmacological characterization of dioxopyrrolidine-based compounds, researchers employed models such as the maximal electroshock (MES) test to evaluate anticonvulsant activity. Compounds similar to 2-(2,5-dioxopyrrolidin-1-yl)-N-[...aceta...] demonstrated significant activity with ED50 values indicating their potential use as anticonvulsants .
Q & A
Q. What are the recommended synthetic routes for preparing 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide?
- Methodological Answer : Synthesis typically involves coupling the pyrrolidinone moiety with the furan-thiophene-ethylamine backbone. A common approach uses carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane (DCM) with a tertiary amine base (e.g., triethylamine) to activate the carboxylic acid intermediate. Post-reaction purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/petroleum ether) is critical to isolate the product . For analogs, reaction optimization at 0–20°C for 2–3 hours improves yields .
Q. How should researchers characterize this compound spectroscopically?
- Methodological Answer : Employ a combination of:
- 1H/13C NMR : To confirm the presence of the furan (δ ~7.3–7.5 ppm), thiophene (δ ~6.8–7.2 ppm), and acetamide protons (δ ~2.0–2.5 ppm for CH3, δ ~3.5–4.0 ppm for N–CH2) .
- IR Spectroscopy : Look for carbonyl stretches (C=O: ~1650–1750 cm⁻¹) from the pyrrolidinone and acetamide groups .
- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C18H17N2O4S: 369.09) .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation.
- Store in a cool, dry environment (<4°C) under inert gas (N2/Ar) to prevent degradation.
- Dispose of waste via approved chemical disposal protocols, referencing safety data for structurally similar acetamides .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonds). For example:
Q. How to address contradictions in reported biological activity data?
- Methodological Answer :
- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity. Contaminants (e.g., unreacted starting materials) may skew bioassays .
- Assay Standardization : Re-test activity under controlled conditions (e.g., pH 7.4 buffer, 37°C) with cell lines validated for target receptors (e.g., kinase inhibition assays) .
- Structural Confirmation : Compare SCXRD or 2D NMR (COSY, HSQC) with literature to rule out isomerism .
Q. What strategies optimize reaction yields for large-scale synthesis?
- Methodological Answer :
- Continuous Flow Reactors : Enhance mixing and heat transfer, reducing side reactions (e.g., epimerization) .
- Stoichiometric Adjustments : Increase amine/carboxylic acid ratio (1:1.2) to drive coupling completion .
- In Situ Activation : Use EDC/HOBt in DCM with molecular sieves to absorb byproducts (e.g., H2O) .
Q. How to evaluate the environmental impact of this compound?
- Methodological Answer :
- Biodegradability : Perform OECD 301F tests (aerobic degradation in activated sludge) .
- Aquatic Toxicity : Use Daphnia magna acute toxicity assays (EC50 < 1 mg/L indicates high hazard) .
- Waste Mitigation : Employ green solvents (e.g., ethanol/water mixtures) during synthesis to reduce VOC emissions .
Data Contradiction Analysis
Q. Why do computational predictions and experimental results diverge for this compound’s solubility?
- Methodological Answer :
- Solvent Effects : Computational models (e.g., COSMO-RS) may underestimate hydrogen-bonding interactions in polar solvents (e.g., DMSO). Validate via shake-flask method (UV-Vis quantification) .
- Polymorphism : Different crystalline forms (e.g., hydrates vs. anhydrous) alter solubility. Use DSC/TGA to identify polymorphs .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
